molecular formula C10H9BrO B2661911 2-bromo-6-cyclopropylbenzaldehyde CAS No. 1422358-84-6

2-bromo-6-cyclopropylbenzaldehyde

Cat. No.: B2661911
CAS No.: 1422358-84-6
M. Wt: 225.085
InChI Key: WKAJLBHHCWBRPX-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclopropylbenzaldehyde is an organic compound with the molecular formula C10H9BrO. It is characterized by a bromine atom and a cyclopropyl group attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-cyclopropylbenzaldehyde typically involves the bromination of 6-cyclopropylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzaldehyde ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyclopropylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-bromo-6-cyclopropylbenzaldehyde depends on the specific application and the target moleculeThe bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-cyclopropylbenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the molecule. This makes it a valuable compound for the synthesis of novel organic molecules with specific characteristics .

Properties

IUPAC Name

2-bromo-6-cyclopropylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-10-3-1-2-8(7-4-5-7)9(10)6-12/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAJLBHHCWBRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422358-84-6
Record name 2-bromo-6-cyclopropylbenzaldehyde
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